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Compound of Interest

Compound Name:
5-Methoxy-1-phenyl-1H-pyrazole-

4-carboxylic acid

CAS No.: 88585-23-3

Cat. No.: B1369420

Get Quote

Executive Summary
5-Methoxy-1-phenylpyrazole is a "masked" equivalent of the pyrazolone system, locked in the

enol ether form. Unlike its tautomeric parent (1-phenyl-2-pyrazolin-5-one), the 5-methoxy

derivative possesses a fixed aromatic system that prevents C4-methylene reactivity, thereby

directing electrophilic attack exclusively to the C4 vinyl position. This guide outlines the use of

this scaffold for constructing complex biaryl systems and fused heterocycles, emphasizing

three key vectors: C4-formylation (Vilsmeier-Haack), C4-halogenation/cross-coupling, and

directed ortho-lithiation of the N-phenyl ring.

Reactivity Profile & Mechanistic Logic
The molecule features three distinct reactivity zones governed by the interplay between the

electron-rich pyrazole ring and the N-phenyl substituent.
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C4 Position (Nucleophilic): The pyrazole ring is electron-rich. The C5-methoxy group donates

electron density into the ring via resonance, significantly activating the C4 position towards

electrophilic aromatic substitution (EAS).

C5 Position (Blocked/Directing): The methoxy group blocks the C5 site from nucleophilic

attack (unlike 5-chloro analogs) but serves as a weak coordinating group.

N1-Phenyl Ring (Activation Site): The pyrazole nitrogen (N2) can direct lithiation to the ortho-

position of the phenyl ring, allowing for "remote" functionalization.
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Figure 1: Reactivity landscape of 5-methoxy-1-phenylpyrazole, highlighting the divergent

pathways for C4-functionalization versus N-phenyl modification.[1]

Detailed Experimental Protocols
Protocol A: Regioselective C4-Formylation (Vilsmeier-
Haack)
This reaction is the primary gateway to heterocycle fusion, converting the scaffold into 5-

methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Mechanism: The electron-rich C4 attacks the electrophilic Vilsmeier reagent (chloroiminium

ion), followed by hydrolysis.

Materials:

5-Methoxy-1-phenylpyrazole (1.0 eq)

Phosphorus oxychloride (POCl

) (1.2 eq)

Dimethylformamide (DMF) (3.0 eq)

Solvent: Anhydrous DMF (acts as reagent and solvent) or 1,2-dichloroethane.

Step-by-Step Procedure:

Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF

(5 mL/mmol substrate) to 0°C. Add POCl

dropwise over 15 minutes. Caution: Exothermic. Stir for 30 minutes at 0°C to generate the
Vilsmeier salt (white precipitate may form).

Addition: Dissolve 5-methoxy-1-phenylpyrazole in a minimum volume of DMF. Add this

solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

Reaction: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6

hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The aldehyde typically appears as a

lower Rf spot compared to the starting material.

Workup (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed

ice (approx. 5x reaction volume). Neutralize carefully with saturated aqueous NaOAc or 10%

NaOH solution to pH 7–8. Note: Acidic workup may hydrolyze the methoxy group.

Isolation: A solid precipitate often forms. Filter, wash with water, and dry. If oil forms, extract

with CH

Cl
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(3x), wash with brine, dry over Na

SO

, and concentrate.

Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography

(Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–95%. Characterization:

H NMR (CDCl

) typically shows a singlet aldehyde proton at

9.6–9.9 ppm and the C3-H singlet at

7.8–8.2 ppm.

Protocol B: C4-Halogenation & Suzuki-Miyaura Cross-
Coupling
Halogenation converts the building block into a partner for Pd-catalyzed coupling, enabling the

synthesis of biaryl libraries.

Part 1: Bromination

Dissolution: Dissolve 5-methoxy-1-phenylpyrazole (1.0 eq) in Acetonitrile (ACN) or DMF.

Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

Reaction: Stir at room temperature for 2–4 hours. The electron-rich ring reacts rapidly.

Workup: Dilute with water. The 4-bromo derivative usually precipitates. Filter and wash with

water.[2]

Yield: >90%.

Part 2: Suzuki Coupling (General Protocol)
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Setup: Combine 4-bromo-5-methoxy-1-phenylpyrazole (1.0 eq), Aryl boronic acid (1.2 eq),

and K

CO

(2.0 eq) in Toluene/Ethanol/Water (4:1:1).

Catalyst: Add Pd(PPh

)

(5 mol%). Degas with Argon for 10 minutes.

Reflux: Heat at 90°C for 12 hours.

Purification: Silica gel chromatography. This yields 4-aryl-5-methoxy-1-phenylpyrazoles,

which are potent scaffolds for kinase inhibition studies.

Protocol C: Directed ortho-Lithiation of the N-Phenyl
Ring
Unlike simple pyrazoles, the 5-methoxy substituent prevents lithiation at C5. However, the

pyrazole nitrogen (N2) can direct lithiation to the ortho-position of the N-phenyl ring.

Materials:

Substrate: 5-Methoxy-1-phenylpyrazole

Reagent: n-Butyllithium (n-BuLi) (1.1 eq, 1.6M in hexanes) or LDA.

Solvent: Anhydrous THF.

Procedure:

Cooling: Dissolve substrate in THF under Argon and cool to -78°C.

Lithiation: Add n-BuLi dropwise. Stir at -78°C for 1 hour. The coordination of Li between the

pyrazole N2 and the methoxy oxygen is unlikely due to geometry; the N2 lone pair primarily

directs to the phenyl ring.
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Trapping: Add electrophile (e.g., CO

gas, Methyl Iodide, or DMF) at -78°C.

Warming: Allow to warm to room temperature.

Outcome: This yields 2-(5-methoxy-1H-pyrazol-1-yl)benzoic acid derivatives (if CO

is used).[1] This is a rare example of functionalizing the "inert" phenyl ring of the pyrazole
system.

Synthesis Workflow Diagram
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Figure 2: Strategic workflow for diversifying the 5-methoxy-1-phenylpyrazole core.
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Synthesis of Pyrazole-4-Carbaldehydes

Detailed Vilsmeier-Haack conditions for 1-phenylpyrazoles.[3]

Source:

Cross-Coupling & Heck Reactions

Use of 4-ethenyl-3-methoxy-1-phenylpyrazole in Pd-catalyzed synthesis of indole hybrids.

[4]

Source: (Contextual match from search results regarding Pd-coupling of pyrazoles).

Lithiation of Pyrazoles

Mechanistic study on ortho-lithiation of 1-phenylpyrazoles vs C5-lithi

Source:

Tautomerism & Building Block Synthesis

Synthesis from 1-phenyl-5-pyrazolone and methylation strategies.[5]

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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